molecular formula C11H20N2O2 B13013111 Ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate

Ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate

Cat. No.: B13013111
M. Wt: 212.29 g/mol
InChI Key: KCBNUELUBLSRKT-SNAWJCMRSA-N
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Description

Ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate is an organic compound with the molecular formula C11H20N2O2 It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of an ethyl ester group and a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate typically involves the reaction of 4-methylpiperazine with ethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the piperazine to the acrylate. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate can be compared with other piperazine derivatives, such as:

    Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester.

    4-(4-Methylpiperazin-1-yl)butanoic acid: Lacks the double bond present in this compound.

    4-(4-Methylpiperazin-1-yl)but-2-enamide: Contains an amide group instead of an ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

ethyl (E)-4-(4-methylpiperazin-1-yl)but-2-enoate

InChI

InChI=1S/C11H20N2O2/c1-3-15-11(14)5-4-6-13-9-7-12(2)8-10-13/h4-5H,3,6-10H2,1-2H3/b5-4+

InChI Key

KCBNUELUBLSRKT-SNAWJCMRSA-N

Isomeric SMILES

CCOC(=O)/C=C/CN1CCN(CC1)C

Canonical SMILES

CCOC(=O)C=CCN1CCN(CC1)C

Origin of Product

United States

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